molecular formula C12H11BrN4O B8633294 4-(6-Bromophthalazin-1-yl)piperazin-2-one

4-(6-Bromophthalazin-1-yl)piperazin-2-one

Cat. No. B8633294
M. Wt: 307.15 g/mol
InChI Key: IYFKMWDWNZMKAU-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A glass microwave reaction vessel was charged with 6-bromo-1-chlorophthalazine (Example 1, 0.11 g, 0.45 mmol), piperazin-2-one (0.090 g, 0.90 mmol), potassium carbonate (0.062 g, 0.45 mmol) and 5 mL acetonitrile. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 190° C. for about 12 min (watts, Powermax feature on, ramp time 1 min). The mixture was purified directly via flash chromatography (silica gel) eluting with 5% 2 M ammonia methanol/DCM to give the 4-(6-bromophthalazin-1-yl)piperazin-2-one (0.115 g) as a pale yellow solid. Found MS (ES+): 307, 309(M+H)+.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.062 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][C:14]1=[O:19].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:16]1[CH2:17][CH2:18][NH:13][C:14](=[O:19])[CH2:15]1)=[N:7][N:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
0.09 g
Type
reactant
Smiles
N1C(CNCC1)=O
Name
Quantity
0.062 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
CUSTOM
Type
CUSTOM
Details
The mixture was purified directly via flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with 5% 2 M ammonia methanol/DCM

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)N1CC(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.115 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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